molecular formula C6H8O B3031509 Bicyclo[3.1.0]hexan-2-one CAS No. 4160-49-0

Bicyclo[3.1.0]hexan-2-one

Cat. No. B3031509
CAS RN: 4160-49-0
M. Wt: 96.13 g/mol
InChI Key: HFCMQKFXCMZZMZ-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexan-2-one is a bicyclic compound that has garnered interest in various fields of chemistry due to its unique structure and potential applications. The compound features a bicyclic framework that includes a cyclopropane ring fused to a cyclohexanone ring, which provides a rigid and sterically demanding scaffold for further chemical modifications .

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexan-2-one derivatives has been achieved through several innovative methods. One approach involves the intramolecular cyclopropanation of D-ribose derivatives, which yields highly functionalized, optically pure bicyclo[3.1.0]hexan-2-ones . Another efficient synthesis starts from (R)-1,2-epoxyhex-5-ene and utilizes a catalytic intramolecular cyclopropanation to produce the key homochiral bicyclo[3.1.0]hexan-1-ol, which is subsequently oxidized to the desired ketone . Additionally, gold-catalyzed oxidative cyclopropanation of N-allylynamides has been used to convert various functional groups into 3-aza-bicyclo[3.1.0]hexan-2-one derivatives .

Molecular Structure Analysis

The molecular structure of bicyclo[3.1.0]hexan-2-one derivatives has been elucidated through various structural analysis techniques. For instance, symmetrical bicyclic hexapeptides, which are related to the bicyclo[3.1.0]hexan-2-one structure, have been shown to assume a C2-symmetrical structure with two beta-turns, and the trans-ethylene plane in these compounds was found to occupy two positions in rapid interconversion .

Chemical Reactions Analysis

Bicyclo[3.1.0]hexan-2-one serves as a versatile intermediate for a range of chemical reactions. It can be converted into 3-diazo derivatives, which upon thermal ring-contraction yield various amides and esters of bicyclo[2.1.0]pentane-2-carboxylic acid . Furthermore, the cycloisomerization of 1,5-enynes catalyzed by gold(I) complexes produces bicyclo[3.1.0]hexenes, demonstrating the compound's utility in synthesizing complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[3.1.0]hexan-2-one derivatives are influenced by their rigid and compact structure. For example, the crystallization of one of the bicyclic hexapeptides related to bicyclo[3.1.0]hexan-2-one revealed the inclusion of water molecules, which formed an arch above the ethylene group, indicating the potential for forming specific interactions in the solid state . The conformational rigidity of the bicyclo[3.1.0]hexane scaffold has also been exploited in the synthesis of carbocyclic nucleosides, where it locks the conformation into one of two antipodal states .

Scientific Research Applications

1. Probing Electronic Effects in π-Facial Selectivity

The bicyclo[2.1.1]hexan-2-one system, closely related to Bicyclo[3.1.0]hexan-2-one, has been utilized as a probe for studying long-range electronic effects on pi-face selectivity during hydride reduction. This approach has been supported by computational studies demonstrating good predictability at the semi-empirical level (Mehta et al., 2001).

2. Synthesis of Enantiomerically Pure Compounds

Bicyclo[3.1.0]hexan-2-ones have been synthesized from D-ribose using methods such as intramolecular cyclopropanation, yielding optically pure, highly functionalized products. This method is significant for producing compounds with opposite diastereoselectivities (Gallos et al., 1994).

3. Biological Activities and Material Applications

Bicyclo[3.1.0]hexane derivatives exhibit diverse biological activities and have been used as locked analogues of nucleoside building blocks and in various other applications. These derivatives have been instrumental in the synthesis of natural compounds, bioactive compounds, novel materials, and catalysts (Jimeno et al., 2011).

4. Precursors in Nucleoside Synthesis

Bicyclo[3.1.0]hexane derivatives, obtained by intramolecular cyclopropanation, serve as common precursors for various types of nucleosides. This includes the synthesis of compounds like aristeromycin and other cyclopropane and bicyclo[3.1.0]hexane nucleosides (Gallos et al., 2001).

5. Carbon Shielding Effects in Strained Bicyclic Systems

Research on carbon-13 shieldings in strained bicyclo[3.1.0]hexanes reveals specific substituent effects. This research enhances the understanding of the magnetic resonance properties of such strained bicyclic systems (Christl & Herbert, 1979).

6. Intramolecular Cyclopropanation Reactions

Bicyclo[3.1.0]hexan-1-ol and other derivatives have been synthesized using intramolecular Kulinkovich cyclopropanation of carboxylic esters with olefins. This method is important in the synthesis of complex organic molecules (Kim et al., 2003).

7. Long-Range Spin-Spin Coupling Studies

Bicyclo[3.1.0]hexane systems have been used to study long-range spin-spin coupling in NMR spectroscopy, providing valuable insights into the structural properties of these molecules (Briden et al., 1968).

8. Synthesis via Manganese(III) Oxidation

Manganese(III) oxidation has been employed for synthesizing Bicyclo[3.1.0]hexan-2-ones, demonstrating the versatility of this compound in various synthetic applications (Asahi & Nishino, 2009).

Future Directions

Bicyclo[3.1.0]hexanes are playing an increasingly important role in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view, and new methods for their synthesis are being developed . This opens up the gate to sp3-rich new chemical space .

properties

IUPAC Name

bicyclo[3.1.0]hexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-6-2-1-4-3-5(4)6/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCMQKFXCMZZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338474
Record name Bicyclo[3.1.0]hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.1.0]hexan-2-one

CAS RN

4160-49-0
Record name Bicyclo[3.1.0]hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
407
Citations
KB Wang, RQ Ran, SD Xiu, CY Li - Organic letters, 2013 - ACS Publications
N-Allylynamides with various functional groups and different substitution patterns can be converted into 3-aza-bicyclo[3.1.0]hexan-2-one derivatives in moderate to high yield using …
Number of citations: 131 pubs.acs.org
AD Alorati, MM Bio, KMJ Brands, E Cleator… - … process research & …, 2007 - ACS Publications
An efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from (R)-1,2-epoxyhex-5-ene is described. Development of a catalytic intramolecular cyclopropanation of (R)-1,2-epoxyhex-5-…
Number of citations: 18 pubs.acs.org
HE Zimmerman, KG Hancock… - Journal of the American …, 1968 - ACS Publications
Photochemical conversion of tfww-5, 6-diphenylbicyclo [3.1. 0] hexan-2-one to the cis isomer 2 and 3, 4-and 4, 4-diphenylcyclohex-2-en-l-ones (4 and 3) was shown to involve the triplet …
Number of citations: 2 pubs.acs.org
RN McDonald, GE Davis - The Journal of Organic Chemistry, 1969 - ACS Publications
The synthesis of methyl endo-bicyclo [2.2. 0] hexane-2-carboxylate (6) by diimide reduction of methyl bi-cyclo [2.2. 03hexa-2, 5-diene-2-carboxylate (5) is reported. Conversion of 6 via …
Number of citations: 14 pubs.acs.org
Q Pei, JY SUN, CX JIN, ML NIU… - Chinese Journal of …, 2010 - sioc-journal.cn
Pairs of racemic diastereoisomeric aziridine derivatives (4 and 5) were obtained in good yields by Michael addition followed by internal nucleophilic substitution of 3-bromo-5-methoxy-2 …
Number of citations: 3 sioc-journal.cn
K Asahi, H Nishino - Synthesis, 2009 - thieme-connect.com
N-Propenyl-3-oxobutanamides underwent the manganese (III)-induced oxidative intramolecular cyclization in ethanol to produce 3-azabicyclo [3.1. 0] hexan-2-ones in good yields. A …
Number of citations: 14 www.thieme-connect.com
JJ McDonnell - 1968 - search.proquest.com
RESULTS AND DISCUSSION Assignment of Hyperfine Splitting Constants The ESR spectrum (Figure l) of the semidione resulting from the oxidation of bicyclo [3.1. 0] hexan-2-one 8 or …
Number of citations: 7 search.proquest.com
PR Brook, BV Brophy - Journal of the Chemical Society, Perkin …, 1985 - pubs.rsc.org
Bicyclo[3.1.0]hexan-2-one (1) was converted into the 3-diazo derivative (4), which was ring-contracted thermally to give a variety of amides and esters of bicyclo[2.1.0] pentane-2-…
Number of citations: 6 pubs.rsc.org
AY Park, WH Kim, JA Kang, HJ Lee, CK Lee… - Bioorganic & medicinal …, 2011 - Elsevier
Based upon the fact that l-nucleosides have been generally known to be less cytotoxic than d-counterparts, l-bicyclo[3.1.0]hexenyl carbanucleoside derivatives with a fixed north …
Number of citations: 11 www.sciencedirect.com
WG Dauben, L Schutte, GW Shaffer… - Journal of the …, 1973 - ACS Publications
Photoisomerization of bicyclo[3.1.0]hexan-2-ones Page 1 468 (10 H). Anal. Caled for Ci9H16OS: C, 78.05; H, 5.52; O, 5.47; S, 10.96. Found: C, 77.97; H, 5.69; S, 11.07. A mixture of 0.1 …
Number of citations: 24 pubs.acs.org

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